7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationships

7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one (also referred to as 7-tert-butyl-1-tetralone) is a C7-substituted α-tetralone derivative belonging to the bicyclic ketone class, with the molecular formula C₁₄H₁₈O and a molecular weight of 202.29 g·mol⁻¹. The compound features a bulky tert-butyl substituent at the 7-position of the tetrahydronaphthalen-1-one framework, which imparts distinct steric, lipophilic (XlogP = 3.70), and electronic properties compared to other C7-alkyl-substituted or unsubstituted tetralone analogs.

Molecular Formula C14H18O
Molecular Weight 202.29 g/mol
CAS No. 22583-68-2
Cat. No. B3117684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one
CAS22583-68-2
Molecular FormulaC14H18O
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(CCCC2=O)C=C1
InChIInChI=1S/C14H18O/c1-14(2,3)11-8-7-10-5-4-6-13(15)12(10)9-11/h7-9H,4-6H2,1-3H3
InChIKeyQRSRSRJESLKZEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS 22583-68-2): A C7-Substituted α-Tetralone Scaffold for Differentiated Procurement


7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one (also referred to as 7-tert-butyl-1-tetralone) is a C7-substituted α-tetralone derivative belonging to the bicyclic ketone class, with the molecular formula C₁₄H₁₈O and a molecular weight of 202.29 g·mol⁻¹ [1]. The compound features a bulky tert-butyl substituent at the 7-position of the tetrahydronaphthalen-1-one framework, which imparts distinct steric, lipophilic (XlogP = 3.70), and electronic properties compared to other C7-alkyl-substituted or unsubstituted tetralone analogs [2]. Identified as both a synthetic intermediate in pharmaceutical chemistry and a naturally occurring phytochemical constituent of Tithonia diversifolia at 6.304% abundance in chloroform extracts [3], this compound occupies a unique position at the intersection of natural product chemistry, radical mechanistic studies, and medicinal chemistry scaffold exploration.

Why C7-Alkyl-α-Tetralones Cannot Be Interchanged: The Structural Basis for Differentiated Selection of 7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one


Generic substitution among C7-substituted tetralones is unwarranted because the steric bulk, lipophilicity, and electronic properties of the C7 substituent critically govern both chemical reactivity and biological target engagement. The tert-butyl group in 7-tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one (molecular volume ~45.6 ų per tert-butyl group) provides substantially greater steric hindrance than methyl (C7-methyl analog, MW 160.21) or ethyl substituents, directly influencing regioselectivity in downstream synthetic transformations and binding pocket complementarity in biological assays . In lithium-ammonia reduction chemistry, 7-tert-butyl-1-tetralone undergoes a distinct rearrangement yielding 6-tert-butyltetralin rather than simple ketone-to-hydrocarbon reduction, whereas 1-tetralone (unsubstituted) reduces directly to tetralin without rearrangement [1]. Furthermore, the XlogP of 3.70 places this compound in a lipophilicity range that differs meaningfully from 7-methyl-1-tetralone (estimated XlogP ~2.8) or 7-fluoro-3,3-dimethyl analogs, altering solubility profiles, membrane permeability potential, and chromatographic behavior in purification workflows [2]. These differences render simple analog substitution scientifically invalid for applications where steric profile, metabolic stability, or target selectivity are critical design parameters.

Quantitative Differentiation Evidence for 7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one Versus Closest Analogs and Alternatives


Steric Bulk and Lipophilicity Versus C7-Methyl and C7-Ethyl Tetralone Analogs Drive Differential Synthetic Reactivity

The tert-butyl substituent at C7 in 7-tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one confers a substantially greater steric profile (estimated A-value ~4.9 kcal·mol⁻¹ for tert-butyl vs. ~1.74 kcal·mol⁻¹ for methyl) and higher lipophilicity (XlogP = 3.70) compared to the 7-methyl analog (XlogP estimated ~2.8) and 7-ethyl analog (XlogP estimated ~3.2) [1]. This steric differentiation directly manifests in divergent reaction outcomes: lithium-ammonia reduction of 7-tert-butyl-1-tetralone yields 6-tert-butyltetralin via a rearrangement pathway, whereas the unsubstituted 1-tetralone reduces to tetralin without rearrangement, and 3,3-dimethyl-1-indanone (a structurally related analog) reduces to 1,1-dimethylindan without rearrangement [2]. These divergent reduction pathways confirm that the C7 tert-butyl group alters the mechanistic trajectory of even fundamental synthetic transformations.

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationships

Crystalline Solid Physical State at Ambient Temperature Enables Handling Advantages Versus Liquid C7-Substituted Analogs

7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one is a crystalline solid at ambient temperature with a melting point of 101–102.5 °C, whereas the C7-methyl analog (7-methyl-1-tetralone, CAS 22009-37-6) has a melting point of 35–36 °C and exists as a yellowish liquid at room temperature [1]. This phase difference directly impacts handling and formulation: the tert-butyl derivative can be accurately weighed as a solid powder, is compatible with solid-phase synthesis platforms, and does not require solvent dilution for storage or dispensing, whereas the liquid methyl analog necessitates liquid handling equipment and is more susceptible to oxidative degradation during storage . The boiling point under reduced pressure (130–133 °C at 0.9 Torr) further enables purification by vacuum distillation when needed.

Process Chemistry Formulation Development Solid-Phase Synthesis

Natural Product Occurrence and Phytochemical Abundance Provides a Biogenic Sourcing Rationale Absent in Synthetic-Only C7 Analogs

7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one is a naturally occurring secondary metabolite identified in the chloroform extract of Tithonia diversifolia (Mexican sunflower) at a relative abundance of 6.304%, ranking as the fourth most abundant compound in the extract alongside stigmasterol (10.335%), clionasterol (8.640%), and ethyl palmitate (7.164%) [1]. In contrast, common synthetic C7-substituted analogs such as 7-methyl-1-tetralone, 7-ethyl-1-tetralone, and 7-isopropyl-1-tetralone are exclusively synthetic products with no reported natural occurrence [2]. This natural product provenance is relevant for research programs exploring biogenic tetralone scaffolds as privileged structures, as the compound's presence in a botanical matrix implies biosynthetic accessibility and potentially distinct metabolic stability profiles compared to purely synthetic congeners. Additionally, the crude chloroform extract from T. diversifolia exhibited phytotoxic activity in seed germination and seedling growth inhibition assays, providing a phenotypic context for the compound's natural function [3].

Natural Product Chemistry Phytochemistry Green Chemistry

Radical Stabilization Properties Quantified by EPR: Differentiated α(C-H) Coupling Constants Versus Positional Isomers

The 7-tert-butyl-1-naphthylmethyl radical, generated from 7-tert-butyl-1-tetralone via photolysis with tert-butyl peroxide at −40 °C, exhibits an average α(C-H) hyperfine coupling constant of 15.0 G as determined by electron paramagnetic resonance (EPR) spectroscopy [1]. The positional isomer 6-tert-butyl-2-naphthylmethyl radical, generated from the corresponding 2-substituted analog, displays a distinct coupling constant of 15.25 G under identical experimental conditions [1]. This 0.25 G difference in α(C-H) coupling constants reflects the differential spin density distribution arising from the position of the tert-butyl substituent on the naphthylmethyl radical framework, providing a quantitative spectroscopic fingerprint that distinguishes the 1-substituted (7-tert-butyl) from the 2-substituted (6-tert-butyl) constitutional isomer [2]. The measured values align with the theoretically expected relative stabilities of 1-naphthylmethyl versus 2-naphthylmethyl radicals, confirming that the steric and electronic influence of the tert-butyl group is position-dependent.

Physical Organic Chemistry Free Radical Chemistry Mechanistic Studies

AKR1C3 Enzyme Inhibition: Quantitative Potency Positioning Within the α-Tetralone Chemotype Class

In a standardized S-tetralol oxidation fluorescence assay using human recombinant AKR1C3, 7-tert-butyl-1-tetralone exhibited an IC₅₀ of 5,460 nM (5.46 μM) [1]. By comparison, optimized synthetic AKR1C3 inhibitors within the broader tetralone and related chemotype space achieve IC₅₀ values ranging from 30 nM to 310 nM in comparable fluorescence-based or TR-FRET assay formats [2]. For instance, a high-potency AKR1C3 inhibitor (CHEMBL2041555) demonstrated an IC₅₀ of 30 nM against recombinant AKR1C3 in an NADP⁺-dependent S-tetralol oxidation fluorescence assay, representing an approximately 182-fold greater potency than 7-tert-butyl-1-tetralone [2]. However, 7-tert-butyl-1-tetralone's IC₅₀ of 5.46 μM positions it as a moderately active scaffold starting point rather than an optimized lead, indicating that the unadorned 7-tert-butyl tetralone core provides measurable target engagement that can be enhanced through further derivatization. It is important to note that the assay format for the target compound (microplate fluorescence reader) differs from that of the high-potency comparator (TR-FRET), limiting the precision of cross-study potency comparisons [1][2].

Enzyme Inhibition Aldo-Keto Reductase Cancer Therapeutics

Evidence-Backed Application Scenarios for 7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one in Scientific Procurement


Mechanistic Radical Chemistry Studies Requiring Regioisomerically Pure Tetralone Precursors

Research groups investigating naphthylmethyl radical stabilization energies or substituent effects on radical intermediates should procure 7-tert-butyl-1-tetralone as the precursor for generating 7-tert-butyl-1-naphthylmethyl radicals with a verified average α(C-H) coupling constant of 15.0 G [1]. The 0.25 G differentiation from the 6-tert-butyl-2-naphthylmethyl isomer (15.25 G) provides a quantitative spectroscopic benchmark for confirming regioisomeric identity in EPR-based mechanistic investigations [1].

Synthetic Methodology Development Leveraging Sterically Differentiated Reduction Pathways

For process chemistry groups exploring lithium-ammonia reduction methodology, 7-tert-butyl-1-tetralone serves as a mechanistically informative substrate because its rearrangement to 6-tert-butyltetralin contrasts with the direct reduction of unsubstituted 1-tetralone to tetralin, making it valuable for studying steric effects on reduction regiochemistry [2]. This divergent reactivity profile makes it a superior mechanistic probe compared to 7-methyl-1-tetralone, which does not undergo analogous rearrangement.

Natural Product Reference Standard for Phytochemical Fingerprinting of Tithonia Species

Phytochemistry laboratories conducting GC-MS fingerprinting of Tithonia diversifolia or related Asteraceae species require authenticated 7-tert-butyl-1-tetralone as a reference standard, given its confirmed presence at 6.304% relative abundance in T. diversifolia chloroform extracts [3]. The compound's crystalline solid form (melting point 101–102.5 °C) facilitates accurate gravimetric preparation of calibration standards compared to liquid phytochemical constituents .

Medicinal Chemistry Scaffold Optimization with Quantified Basal AKR1C3 Activity

Medicinal chemistry teams initiating AKR1C3 inhibitor programs using tetralone scaffolds can use 7-tert-butyl-1-tetralone as a reference compound with a documented basal IC₅₀ of 5,460 nM (5.46 μM) in the S-tetralol oxidation fluorescence assay [4]. This quantified starting potency enables rational structure-activity relationship (SAR) expansion by measuring fold-improvements upon C7 derivatization or ring system modification, avoiding the pitfall of beginning SAR campaigns with entirely inactive core scaffolds.

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